tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Description
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7) is a carbamate derivative featuring a cyclohexyl ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol . This compound is widely utilized in organic synthesis as an intermediate, particularly in pharmaceutical research for the development of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyethyl moiety offers a site for further functionalization, such as esterification or etherification .
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVSJQCHWDZOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate
Boc Protection of Cyclohexylamine Derivatives
The primary route involves reacting 1-(2-hydroxyethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
- Reagents :
- 1-(2-Hydroxyethyl)cyclohexylamine (1 eq)
- Boc anhydride (1.2 eq)
- Sodium hydroxide (2 eq, 0.5 M)
- 1,4-Dioxane/water (10:1 v/v)
Conditions :
- Temperature: 0°C (ice bath)
- Reaction time: 2 hours
- Workup: Acidic aqueous extraction (5% KHSO₄), ethyl acetate isolation, MgSO₄ drying
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, facilitated by NaOH deprotonation. Steric hindrance from the cyclohexyl group necessitates excess Boc anhydride and prolonged stirring.
Alternative Methods
Schotten-Baumann Conditions
A biphasic system (water/dichloromethane) with Boc chloride and NaHCO₃ achieves moderate yields (75–80%) but risks hydrolysis of the Boc group.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the reaction, reducing time to 20 minutes with comparable yields (93%).
Optimization Parameters
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| 1,4-Dioxane/H₂O | 95 | 99 |
| THF/H₂O | 88 | 97 |
| DCM/H₂O | 78 | 95 |
Polar aprotic solvents (1,4-dioxane) enhance Boc anhydride solubility, while aqueous phases neutralize HCl byproducts.
Stoichiometric Ratios
| Boc Anhydride (eq) | NaOH (eq) | Yield (%) |
|---|---|---|
| 1.0 | 1.0 | 65 |
| 1.2 | 2.0 | 95 |
| 1.5 | 3.0 | 96 |
Excess base ensures complete deprotonation of the amine, critical for sterically hindered substrates.
Side Reactions and Mitigation
Over-Protection
Di-Boc byproducts form if excess Boc anhydride is used (>1.5 eq). Mitigated by controlled reagent addition and monitoring via TLC.
Hydrolysis
Boc groups hydrolyze under prolonged acidic workup. Rapid extraction (pH 4–5) preserves integrity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 3.33 (dt, 2H, J = 5.1, 5.6 Hz), 3.66 (t, 2H, J = 5.6 Hz).
- IR (cm⁻¹) : 1695 (C=O), 1530 (N-H bend).
Industrial-Scale Production
Pilot-scale batches (10 kg) use continuous flow reactors with in-line pH monitoring to maintain yields >90%. Cost analysis favors Boc anhydride over alternative reagents (e.g., Boc-OSu).
Emerging Methodologies
Enzymatic Catalysis
Lipase-mediated Boc protection in ionic liquids achieves 85% yield, reducing waste.
Photocatalytic Activation
Visible-light-driven reactions (Ru(bpy)₃²⁺ catalyst) show promise for low-energy synthesis (yield: 89%).
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is used as a reagent in the synthesis of various organic compounds. It serves as a protecting group for amines, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine, which are important biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It may also interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Hydroxyethyl vs. Hydroxyl Groups: The target compound’s hydroxyethyl chain (vs.
- Cyclohexyl vs. Cyclopropyl Rings : Cyclohexyl derivatives (e.g., CAS 73805-97-7) exhibit greater conformational flexibility compared to cyclopropyl analogues (e.g., CAS 1032684-85-7), which may influence binding affinity in drug design .
- Aromatic vs. Aliphatic Substituents : Bromophenyl-containing analogues (e.g., CAS 849178-85-4) introduce aromaticity and steric bulk, impacting electronic properties and metabolic stability .
Biological Activity
Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 229.32 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate moiety, and a cyclohexyl ring with a hydroxyethyl substituent.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Interaction : The hydroxyethyl group can form hydrogen bonds with enzyme active sites, potentially modulating their activity. Additionally, the carbamate moiety may engage in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
- Receptor Modulation : There is evidence suggesting that this compound may influence receptor pathways, particularly those related to neurotransmitter systems, which could have implications for neurological disorders.
In Vitro Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example:
- Enzyme Assays : In vitro assays demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes, making it a candidate for drug development targeting metabolic diseases .
Cellular Effects
The compound has been shown to affect cell viability and induce apoptosis in certain cancer cell lines:
- Apoptosis Induction : In studies involving human cancer cell lines, treatment with this compound resulted in significant apoptosis induction, suggesting its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The results indicated:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
- Mechanism Exploration : Further analysis revealed that the compound induced G2/M phase cell cycle arrest, implicating its role in disrupting normal cell division processes .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific metabolic enzymes:
- Target Enzymes : The compound was tested against various enzymes, showing significant inhibitory effects on those involved in lipid metabolism.
- Potential Applications : These findings suggest that it could be developed as a therapeutic agent for conditions related to lipid metabolism disorders .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate with high yield?
- Methodology :
- Use tert-butyl carbamate and a hydroxyethyl-substituted cyclohexylamine derivative as starting materials.
- React in tetrahydrofuran (THF) with NaHCO₃ as a base at room temperature for 3–4 hours .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via mass spectrometry (MS) .
- Key Factors : Solvent choice, stoichiometric ratios, and base selection influence yield.
Q. How can researchers characterize the structural conformation of this carbamate?
- Methodology :
- Employ X-ray crystallography (using SHELX software for refinement) to resolve the cyclohexyl ring conformation and hydroxyethyl orientation .
- Use NMR spectroscopy (¹H and ¹³C) to analyze substituent effects:
- ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl) and δ 3.6–3.8 ppm (hydroxyethyl) confirm functional groups .
- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .
Q. What purification techniques are effective for removing byproducts in its synthesis?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted amines and Boc-protected intermediates .
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C to precipitate pure product .
- HPLC : For high-purity applications, use a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does the hydroxyethyl group influence regioselectivity in substitution reactions?
- Mechanistic Insights :
- The hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, directing electrophiles to the carbamate nitrogen or cyclohexyl positions .
- Example: In reactions with nitropyrimidines (e.g., ), the hydroxyethyl group stabilizes intermediates via intramolecular H-bonding, favoring substitution at the carbamate site .
- Experimental Design :
- Compare reactivity with analogs lacking hydroxyethyl (e.g., tert-butyl N-cyclohexylcarbamate). Use kinetic studies (UV-Vis monitoring) and DFT calculations to map electronic effects .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?
- Analysis Framework :
- Structural Comparisons : Cross-reference with analogs like tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate () to identify critical substituent effects.
- Assay Conditions : Validate enzyme inhibition protocols (e.g., buffer pH, substrate concentration) to rule out false negatives .
- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase) to predict binding modes of hydroxyethyl vs. other groups .
Q. What strategies mitigate instability during long-term storage of this carbamate?
- Stability Optimization :
- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the carbamate group .
- Add stabilizers (e.g., 1% w/w BHT) to inhibit oxidation of the hydroxyethyl moiety .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
